molecular formula C13H12 B14547335 1H-Indene, 1-ethynyl-1,3-dimethyl- CAS No. 62291-82-1

1H-Indene, 1-ethynyl-1,3-dimethyl-

Cat. No.: B14547335
CAS No.: 62291-82-1
M. Wt: 168.23 g/mol
InChI Key: APOJZKNGDPCXGM-UHFFFAOYSA-N
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Description

1H-Indene, 1-ethynyl-1,3-dimethyl- is a substituted indene derivative that serves as a versatile synthetic intermediate in organic chemistry and materials science research. The core indene scaffold is a privileged structure in chemical research, finding applications in the development of bioactive molecules, organic electronics, and as a ligand in organometallic chemistry . The molecular structure of this compound, featuring a 1,3-dimethyl-substituted indene core with an ethynyl (acetylene) functional group at the 1-position, makes it a valuable building block for further chemical elaboration. The ethynyl group is a key handle for metal-catalyzed cross-coupling reactions, including Sonogashira and Glaser couplings, allowing researchers to construct more complex molecular architectures . Similarly, the dimethyl-substituted indene core can be utilized in cyclization and annulation reactions to access polycyclic compounds . Indene derivatives are widely investigated as electron-acceptors in the design of dyes for solar cells, as photoinitiators of polymerization, and as chromophores for non-linear optical (NLO) applications . In medicinal chemistry, analogous structures are explored for their potential biological activities. This product is intended for research purposes as a chemical building block. Researchers can leverage its functional groups to develop new compounds for various experimental applications. Intended Use and Disclaimer: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

CAS No.

62291-82-1

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-ethynyl-1,3-dimethylindene

InChI

InChI=1S/C13H12/c1-4-13(3)9-10(2)11-7-5-6-8-12(11)13/h1,5-9H,2-3H3

InChI Key

APOJZKNGDPCXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 1-ethynyl-1,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of indene derivatives with ethynyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of ethynyl and methyl halides under controlled conditions .

Industrial Production Methods

Industrial production of 1H-Indene, 1-ethynyl-1,3-dimethyl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, purification methods such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 1-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indene, 1-ethynyl-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene, 1-ethynyl-1,3-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The ethynyl and methyl groups in the compound can influence its binding affinity to enzymes and receptors, potentially modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Structural and Substituent Differences

The target compound’s unique combination of ethynyl and methyl substituents distinguishes it from other indene derivatives. Below is a comparison with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1H-Indene, 3-ethynyl- () Ethynyl at position 3 C₁₁H₈ 140.185 134225-48-2 High reactivity due to ethynyl group
1H-Indene, 2,3-dihydro-1,3-dimethyl- () Methyl at positions 1,3; saturated ring C₁₁H₁₄ 146.23 4175-53-5 Reduced reactivity (dihydro structure)
1H-Indene, 2,3-dihydro-1,6-dimethyl- () Methyl at positions 1,6; saturated ring C₁₁H₁₄ 146.23 17059-48-2 Environmental pollutant screening
1H-Indene, 1-(phenylmethylene)- () Phenylmethylene at position 1 C₁₆H₁₂ 204.27 Not provided Potential aromatic interactions

Key Observations

Reactivity :

  • The ethynyl group in 1H-Indene, 3-ethynyl- () enhances reactivity, enabling participation in click chemistry or polymerization. In contrast, methyl-substituted derivatives (e.g., 1H-Indene, 2,3-dihydro-1,3-dimethyl-) exhibit lower reactivity due to their saturated backbone .
  • The target compound’s dual substituents (ethynyl and methyl) may balance reactivity and steric hindrance, though experimental data is lacking.

Physical Properties :

  • Methyl groups increase hydrophobicity and boiling points. For example, dihydro-indene derivatives with methyl groups (e.g., 1H-Indene, 2,3-dihydro-1,3-dimethyl-) have higher molecular weights (~146 g/mol) compared to ethynyl-substituted indenes (~140 g/mol) .
  • The ethynyl group’s linear geometry may reduce steric bulk compared to branched substituents like phenylmethylene ().

Environmental and Synthetic Relevance: Methyl-substituted indenes are frequently identified in environmental non-target screening studies (), suggesting persistence in ecosystems. Ethynyl-substituted derivatives are more likely to participate in synthetic pathways .

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